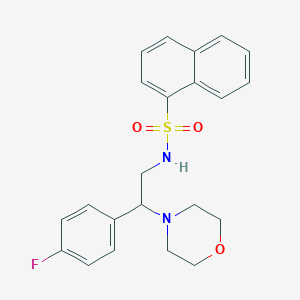

![molecular formula C16H14N2O3 B2516435 methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate CAS No. 260781-65-5](/img/structure/B2516435.png)

methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

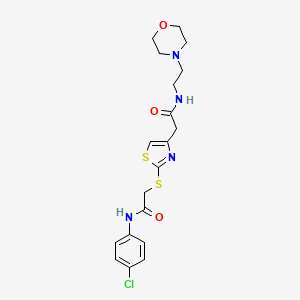

The compound of interest, methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and materials science. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves cascade reactions or relay catalysis. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a FeCl2/Et3N binary catalytic system, which could potentially be adapted for the synthesis of the target compound . Additionally, the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with other reagents to form spiroheterocycles indicates the reactivity of the pyrrole moiety under certain conditions . These methods could provide a foundation for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate was determined by X-ray crystallography . This approach could be applied to determine the precise molecular structure of the target compound, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives with various reagents has been explored in several studies. Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been shown to react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield complex spirocyclic structures . Similarly, the target compound may undergo reactions with nucleophiles or electrophiles to form new bonds and structures, which could be of interest for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as acid dissociation constants and antimicrobial activity, have been reported. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity, and their acid dissociation constants were determined . These properties are important for the development of pharmaceutical agents and can provide a basis for predicting the behavior of the target compound in biological systems or other applications.

科学的研究の応用

Stereochemistry and Pharmacology

A review focused on the stereochemistry of phenylpiracetam and its methyl derivative highlights the importance of the structural configuration on the biological properties of these molecules. Research indicates a direct relationship between the stereochemistry of molecules like methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate and their pharmacological effects, justifying the purification of less active stereoisomers to enhance drug efficacy (Veinberg et al., 2015).

Indole Synthesis

Research on the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, including compounds similar to the this compound, provides insights into the chemical transformations leading to indole formations. This synthesis pathway involves various transformations, proving the complex chemistry behind creating such molecules and their analogs (Fusco & Sannicolo, 1978).

DNA Methylation Inhibitors

A study on DNA methyltransferase inhibitors, which include complex molecules similar in structure to the one , explores their role in inhibiting hypermethylation. These compounds have shown promise in restoring suppressor gene expression and exerting antitumor effects in laboratory models, indicating their potential in medical research and treatment strategies for conditions associated with abnormal DNA methylation patterns (Goffin & Eisenhauer, 2002).

Antimicrobial and Anti-Biofilm Agents

Carvacrol, a compound sharing structural motifs with this compound, is reviewed for its antimicrobial and anti-biofilm activities. This review underlines the mechanisms by which carvacrol and potentially similar compounds exert their effects, offering insights into their application in addressing human infectious diseases and the development of anti-infective materials (Marchese et al., 2018).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

It is known that indole derivatives show various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A .

特性

IUPAC Name |

methyl 1-methyl-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18-9-10(8-14(18)16(20)21-2)7-12-11-5-3-4-6-13(11)17-15(12)19/h3-9H,1-2H3,(H,17,19)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTLCWIPASDAAQ-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1C(=O)OC)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)